Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]-
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Overview
Description
Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This compound is characterized by the presence of an acetamide group attached to a piperidine ring, which is further substituted with an amino group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- typically involves the reaction of 4-amino-1-piperidine with an appropriate acylating agent. One common method is the reaction of 4-amino-1-piperidine with acetic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can be easily scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-(4-Piperidinyl)acetamide: Similar structure but lacks the amino group on the piperidine ring.
Acetamide, N-(4-aminophenyl)-: Contains a phenyl ring instead of a piperidine ring.
Uniqueness
Acetamide, N-[2-(4-amino-1-piperidinyl)ethyl]- is unique due to the presence of both an acetamide group and an amino-substituted piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-[2-(4-aminopiperidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-4-7-12-5-2-9(10)3-6-12/h9H,2-7,10H2,1H3,(H,11,13) |
InChI Key |
DOVFYSIRDMCZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1CCC(CC1)N |
Origin of Product |
United States |
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